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Abstract
ALG-055009 is a next-generation, orally available, small molecule agonist of the thyroid

hormone receptor beta (THR-β) currently under investigation for the treatment of metabolic

dysfunction-associated steatohepatitis (MASH) and associated dyslipidemia.[1][2] This

technical guide provides a comprehensive overview of the core mechanism, preclinical

evidence, and clinical trial data supporting the cholesterol-lowering effects of ALG-055009.

Through its selective action on THR-β, predominantly expressed in the liver, ALG-055009
stimulates the metabolism of cholesterol and other atherogenic lipids, offering a promising

therapeutic strategy for patients with MASH and cardiovascular risk factors.[1][3] This

document will detail the experimental protocols from key studies, present quantitative data in a

structured format, and visualize the underlying biological pathways and experimental

workflows.

Core Mechanism of Action: Selective THR-β
Agonism
ALG-055009 functions as a potent and selective agonist for the thyroid hormone receptor beta

(THR-β).[3][4] The THR-β receptor is the primary form of the thyroid hormone receptor

expressed in the liver and plays a crucial role in regulating lipid and cholesterol metabolism.[3]

By binding to and activating hepatic THR-β, ALG-055009 initiates a cascade of events that
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lead to increased metabolism of fats and cholesterol, thereby reducing their accumulation in

the liver.[3] This targeted action is designed to harness the beneficial metabolic effects of

thyroid hormone activity in the liver while minimizing potential off-target effects in other tissues.

The activation of THR-β by ALG-055009 leads to a dose-dependent increase in sex hormone-

binding globulin (SHBG), a pharmacodynamic marker of target engagement in the liver.[5][6]
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Figure 1: Simplified signaling pathway of ALG-055009 in a hepatocyte.

Preclinical Evidence of Lipid Reduction
Preclinical studies in rodent models have demonstrated the potent lipid-lowering capabilities of

ALG-055009. These studies have been instrumental in establishing the compound's efficacy

and safety profile prior to human trials.
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Diet-Induced Obese (DIO) Mouse Model
In a diet-induced obese (DIO) mouse model, daily oral administration of ALG-055009 for four

weeks resulted in a dose-dependent decrease in serum cholesterol.[7] The minimum

efficacious dose was determined to be 0.15 mg/kg administered twice daily (BID), which led to

a 17% reduction in total cholesterol and a 34% reduction in LDL cholesterol.[7] These effects

were correlated with the engagement of the hepatic THR-β target, as evidenced by increased

expression of the Dio1 and Me1 genes in the liver.[7] Importantly, no significant changes in the

expression of cardiac-specific genes were observed, indicating a wide safety margin.[7]

Preclinical Pharmacokinetic and Toxicology Studies
Pharmacokinetic (PK) properties of ALG-055009 were evaluated in mice, rats, dogs, and

monkeys.[4] The compound exhibited favorable PK properties, including low clearance, a long

plasma half-life, and good oral bioavailability.[4][8] Toxicology studies in rats and dogs showed

that ALG-055009 significantly decreased triglycerides and, in dogs, also total cholesterol.[9]

Table 1: Summary of Preclinical Cholesterol-Lowering Effects in DIO Mice[7]

Dose (mg/kg/dose BID)
Total Cholesterol
Reduction (%)

LDL Cholesterol Reduction
(%)

0.15 17 34

Clinical Evaluation of Cholesterol-Lowering Effects
The clinical development of ALG-055009 has further substantiated its role in managing

dyslipidemia in human subjects, particularly in the context of MASH.

Phase 1 Studies in Healthy Volunteers
A multipart Phase 1 study was conducted to evaluate the safety, tolerability, pharmacokinetics,

and pharmacodynamics of ALG-055009 in healthy participants.[2] Part 2 of this study involved

multiple ascending doses (0.3 mg to 1.0 mg once daily for 14 days) in participants with mild

hyperlipidemia.[2][9] The results showed dose-dependent decreases in atherogenic lipids.[2]

Plasma exposure of ALG-055009 increased in a dose-proportional manner with a half-life of

approximately 20 hours, supporting once-daily dosing.[2][9]
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Phase 2a HERALD Study in MASH Patients
The HERALD study was a randomized, double-blind, placebo-controlled Phase 2a clinical trial

designed to evaluate the efficacy and safety of ALG-055009 in patients with MASH and liver

fibrosis (F1-F3).[1][10][11] A total of 102 subjects were randomized to receive once-daily oral

doses of 0.3 mg, 0.5 mg, 0.7 mg, or 0.9 mg of ALG-055009 or a placebo for 12 weeks.[1]

The study met its primary endpoint, demonstrating significant reductions in liver fat.[1]

Furthermore, ALG-055009 showed statistically significant reductions in several atherogenic

lipids and lipoproteins compared to placebo, particularly at the higher doses.[1][12] These

reductions were observed even in patients who were on stable doses of GLP-1 agonists or

statins.[1]

Table 2: Median Reductions in Atherogenic Lipids at Week 12 in the HERALD Study[1]

Parameter ALG-055009 Dose
Median Reduction
vs. Placebo

Statistical
Significance

LDL-C Highest Doses Statistically Significant Yes

Lipoprotein(a) [Lp(a)] Highest Doses Statistically Significant Yes

Apolipoprotein B

(apoB)
Highest Doses Statistically Significant Yes

Triglycerides Highest Doses Observed Yes

VLDL Highest Doses Observed Yes

Apolipoprotein CIII

(apoCIII)
Highest Doses Observed Yes

Experimental Protocols
Preclinical Diet-Induced Obese (DIO) Mouse Efficacy
Model

Animal Model: Male C57BL/6J mice were fed a high-fat diet for 14 weeks to induce obesity

and dyslipidemia.[7]
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Treatment: Mice received daily oral administration of ALG-055009 for 4 weeks.[7]

Dosage: The minimum efficacious dose was identified as 0.15 mg/kg administered twice

daily.[7]

Endpoints: Serum levels of total cholesterol and LDL cholesterol were measured. Hepatic

and cardiac gene expression were analyzed to assess target engagement and potential off-

target effects.[7]

Phase 2a HERALD Clinical Trial
Study Design: A randomized, double-blind, placebo-controlled Phase 2a study.[10][11]

Participants: Approximately 102 adult non-cirrhotic subjects with presumed MASH and liver

fibrosis (F1-F3).[10][11]

Intervention: Subjects were randomized to receive 0.3 mg, 0.5 mg, 0.7 mg, or 0.9 mg of

ALG-055009, or a placebo, administered orally once daily for 12 weeks.[1]

Primary Endpoint: Relative change in liver fat content at week 12, as measured by MRI-

PDFF.[5][12]

Secondary Endpoints: Safety, tolerability, pharmacokinetics, and changes in levels of various

lipids and lipoproteins including total cholesterol, HDL-C, LDL-C, non-HDL-C, triglycerides,

apoB, apoA1, apoCIII, Lp(a), and VLDL.[1][12]

Sample Collection: Blood samples were collected at baseline, Week 6, Week 12, and at a 4-

week post-treatment follow-up.[1]
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Figure 2: Experimental workflow of the Phase 2a HERALD study.
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Conclusion
ALG-055009 has demonstrated significant and clinically meaningful reductions in atherogenic

lipids and lipoproteins in both preclinical models and human clinical trials. Its selective

mechanism of action via the hepatic THR-β receptor provides a targeted approach to improving

the lipid profiles of patients, particularly those with MASH who are at an elevated risk for

cardiovascular disease. The data from the Phase 2a HERALD study are particularly

encouraging, showing robust lipid-lowering effects in addition to reductions in liver fat.[1][5]

These findings support the continued development of ALG-055009 as a promising therapeutic

agent for MASH and its associated metabolic comorbidities.[2]
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Figure 3: Logical relationship of ALG-055009's mechanism and effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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